Physicochemical Properties of Darunavir Ethanolate: A Technical Guide
Physicochemical Properties of Darunavir Ethanolate: A Technical Guide
Abstract: Darunavir is a potent, second-generation HIV-1 protease inhibitor critical to highly active antiretroviral therapy (HAART). The commercially available form is a crystalline ethanol solvate, darunavir ethanolate, prized for its stability.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low aqueous solubility and high permeability, making the physicochemical properties of its solid form paramount to formulation development, manufacturing, and bioavailability.[2] This guide provides an in-depth summary of the core physicochemical properties of darunavir ethanolate, detailed experimental protocols for its characterization, and logical workflows for analysis.
General Properties
Darunavir ethanolate is the stable, crystalline monoethanolate form of darunavir.[1][3] It is an off-white to cream-colored, hygroscopic powder.[2] Its structure has been confirmed by single-crystal X-ray crystallography.[2]
Table 1: General and Chemical Properties of Darunavir Ethanolate
| Property | Value | References |
| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | [4][] |
| Synonyms | Prezista®, TMC-114 Ethanolate | [6][7] |
| CAS Number | 635728-49-3 | [4][6] |
| Chemical Formula | C₂₇H₃₇N₃O₇S·C₂H₅OH (Combined: C₂₉H₄₃N₃O₈S) | [4][8] |
| Molecular Weight | 593.73 g/mol | [4][6][8] |
| Appearance | White to off-white solid/powder | [2][] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [2] |
Solubility Profile
The solubility of darunavir ethanolate is a critical attribute influencing its dissolution rate and oral bioavailability. Consistent with its BCS Class II classification, it is poorly soluble in aqueous media across the physiological pH range.[2][9]
Table 2: Solubility Data for Darunavir Ethanolate
| Solvent | Solubility | Temperature | References |
| Water | Insoluble / Practically Insoluble | 25°C | [6][9][10] |
| Ethanol | Insoluble | - | [10][11] |
| DMSO | ≥50-100 mg/mL (≥84.21-168.42 mM) | 25°C | [][6] |
Solid-State Characterization
The solid-state form of darunavir ethanolate is crucial for its stability and performance. It exists as a specific crystalline polymorph, Form A, which can undergo transformations under certain environmental conditions.[2]
Crystallography
Darunavir ethanolate crystallizes in an orthorhombic system and is known to form isostructural channel solvates, where solvent molecules like ethanol or water can be exchanged.[4][12] This channel structure is responsible for its hygroscopic nature and potential for conversion to a hydrate form at high relative humidity.[12]
Table 3: Crystallographic Data for Darunavir Ethanolate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | - |
| Space Group | P 2₁2₁2₁ | [4] |
| Cell Length (a) | 9.9846 Å | [4] |
| Cell Length (b) | 16.6017 Å | [4] |
| Cell Length (c) | 19.0274 Å | [4] |
| Cell Angles (α, β, γ) | 90° | [4] |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the stability and solvent content of darunavir ethanolate.
-
DSC studies show a characteristic endothermic event around 75°C, corresponding to the desolvation of ethanol.[13] Maintaining drying temperatures below 73.4°C is critical to prevent the loss of the ethanol solvate and potential amorphization.[14]
-
TGA confirms the loss of solvent, with studies showing multiple mass loss events corresponding to the release of ethanol and any adsorbed water.[13] Desolvation can lead to the formation of an amorphous form.[12][15]
Table 4: Thermal Properties of Darunavir Ethanolate
| Technique | Observation | Temperature Range | Significance | References |
| DSC | Endothermic peak | ~75°C | Desolvation (loss of ethanol) | [1][13] |
| TGA | Multi-step mass loss | 30-600°C | Corresponds to solvent loss and subsequent decomposition | [13] |
Experimental Protocols
Standardized protocols are vital for the consistent and reliable characterization of darunavir ethanolate.
X-ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying the crystalline form and assessing the polymorphism of darunavir ethanolate.[2]
-
Objective: To confirm the crystalline identity (Form A) and detect any polymorphic or amorphous impurities.
-
Instrumentation: A standard powder X-ray diffractometer equipped with a Cu-Kα radiation source.
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Typical Parameters:
-
Radiation: Cu-Kα (λ = 1.54 Å).
-
Voltage/Current: 40-45 kV / 30-40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed/Step Size: 1-2°/min or equivalent step scan parameters.
-
-
Data Analysis: The resulting diffractogram is compared against a reference pattern for darunavir ethanolate Form A to confirm its identity.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, desolvation, and glass transitions.[16]
-
Objective: To determine the desolvation temperature and enthalpy and to detect any amorphous content via a glass transition.
-
Instrumentation: A heat-flux DSC instrument (e.g., TA Instruments Q100 or similar).[13]
-
Sample Preparation: 1-3 mg of the sample is accurately weighed into an aluminum crucible.[13] A pierced lid may be used to allow for the escape of solvent.[17]
-
Typical Parameters:
-
Data Analysis: The thermogram is analyzed for endothermic or exothermic events. The onset temperature and peak area (enthalpy) of the desolvation endotherm are key parameters.[19]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is used to quantify solvent content.[16]
-
Objective: To quantify the amount of ethanol and water in the darunavir ethanolate sample.
-
Instrumentation: A TGA instrument (e.g., TA Instruments SDT Q600 or similar).[13]
-
Sample Preparation: 5-10 mg of the sample is weighed into a ceramic or alumina crucible.[13][18]
-
Typical Parameters:
-
Data Analysis: The TGA curve is analyzed to determine the percentage mass loss at different temperature intervals, corresponding to the release of different solvent molecules.[19]
Visualized Workflows and Pathways
Understanding the relationships between different solid forms and the analytical workflow is crucial for drug development professionals.
Conclusion
The physicochemical properties of darunavir ethanolate are well-defined, with its crystalline nature, thermal behavior, and solubility profile being critical parameters for quality control and formulation design. As the stable commercial form, its propensity to convert to a hydrate under high humidity or to an amorphous form upon desolvation necessitates careful control over manufacturing and storage conditions.[12][14] The analytical methods detailed herein—XRPD for structural integrity, DSC for thermal stability, and TGA for solvent quantification—form the cornerstone of a robust characterization program, ensuring the consistent delivery of this vital antiretroviral agent to patients.
References
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- 13. researchgate.net [researchgate.net]
- 14. The Effect of Solvents and Drying Temperature on the Physicochemical Properties of Darunavir and Darunavir Ethanolate Substances | Zolotov | Drug development & registration [pharmjournal.ru]
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- 17. mt.com [mt.com]
- 18. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 19. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
